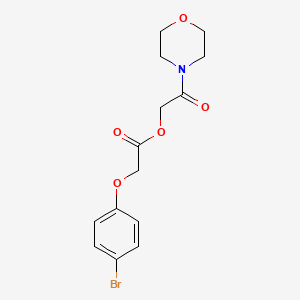![molecular formula C28H17ClO6 B11070456 1-[(4-chlorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11070456.png)
1-[(4-chlorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound that features a unique structure combining elements of chromen and cyclopropane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves multiple steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the chromen derivative: The chromen moiety is synthesized by reacting chroman-2,3-dione with appropriate reagents such as acetic anhydride in the presence of a base like pyridine.
Cyclopropanation: The final step involves the cyclopropanation of the chromen derivative with the 4-chlorobenzoyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromen-3-yl 4-fluorobenzoate
- 1-{2-[4-(3-Hydroxy-2-oxo-2H-chromen-4-yl)phenyl]-2-oxoethyl}-4-methylpyridinium Bromide
Uniqueness
1-(4-CHLOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of chromen and cyclopropane moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H17ClO6 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-1-methyl-1a-(2-oxochromene-3-carbonyl)-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C28H17ClO6/c1-27(23(30)15-10-12-17(29)13-11-15)22-18-7-3-5-9-21(18)35-26(33)28(22,27)24(31)19-14-16-6-2-4-8-20(16)34-25(19)32/h2-14,22H,1H3 |
InChI Key |
LINDDCBRTACJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11070374.png)
![Methyl {[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11070378.png)
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B11070384.png)
![(1Z)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N'-(propanoyloxy)ethanimidamide](/img/structure/B11070386.png)
![N-(4-fluorophenyl)-2-{(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11070392.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070403.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11070414.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11070415.png)
![1-(dimethylamino)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11070430.png)

![N-[4-(2-chloro-6-nitrophenoxy)benzyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11070440.png)
![Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B11070448.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11070451.png)
![{1-[2-(2-Bromoanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B11070459.png)
